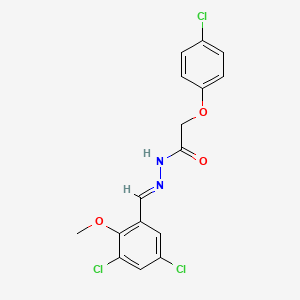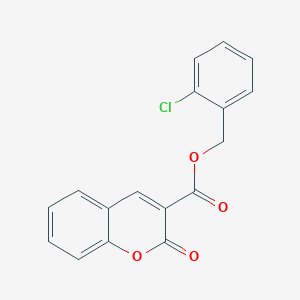
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, also known as CDDO-Me, is a synthetic triterpenoid compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major mediator of inflammation. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to modulate various signaling pathways including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various diseases. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its broad-spectrum activity against various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the major limitations of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide treatment. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide in humans.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is a synthetic triterpenoid compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, including the development of novel formulations and delivery systems, identification of biomarkers, further studies on its mechanism of action, and clinical trials in humans.
Synthesis Methods
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is synthesized through a multi-step process starting with the precursor compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The synthesis involves several chemical reactions including esterification, reduction, and condensation. The final product is a yellowish powder with a molecular weight of 625.7 g/mol.
Scientific Research Applications
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation. In autoimmune disorders, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to suppress the immune response and reduce inflammation.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-23-16-10(6-12(18)7-14(16)19)8-20-21-15(22)9-24-13-4-2-11(17)3-5-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZMGQKMYFZQD-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)





![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)